molecular formula C45H69N11O12 B084662 Oxytocin, 1,6-alpha-asu- CAS No. 14317-68-1

Oxytocin, 1,6-alpha-asu-

Cat. No. B084662
CAS RN: 14317-68-1
M. Wt: 956.1 g/mol
InChI Key: BNUVXRORJOWJBK-DTRKZRJBSA-N
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Description

“[Asu1,6]-Oxytocin” is an analog of oxytocin . It has been found to reverse insulin resistance and glucose intolerance prior to reduction of obesity . This makes it a potential candidate for research in the fields of obesity and diabetes .


Synthesis Analysis

The synthesis of oxytocin has been a significant checkpoint in the development of innovative methods of solution and solid-phase peptide synthesis . The synthesis process focuses on the efficient creation of its heterodectic intramolecular disulfide bridge . The synthesis of oxytocin and its analogs has been a fertile research area for seven decades .


Molecular Structure Analysis

Oxytocin is a hormone composed of nine amino acids (CYIQNCPLG) which in many biological samples can have a cyclic chemical structure by the join of disulfide bonds between cysteine residues 1 and 6 . This results in a cyclic core comprising six amino acids with a flexible three-residue amidated tail .


Chemical Reactions Analysis

Oxytocin possesses the particular analytical measurement challenge of a disulfide bond .


Physical And Chemical Properties Analysis

Oxytocin is a small peptide that consists of nine amino acids in a six–amino acid ring formed by cysteine bonds and a three–amino acid tail with a terminal amine . It is synthesized in brain regions that are critical to behavioral and physiologic homeostasis .

Safety And Hazards

Oxytocin is cited by NIOSH as a drug that should be handled as hazardous . It has been reported that oxytocin appeared to undergo rapid decomposition when mixed with sodium bisulfite .

Future Directions

There is a need for a reliable oxytocin assay . The ability to reliably assay its level in the blood, cerebrospinal fluid, or saliva is a vital component to interpreting any potential biological effects . The lack of an accurate assay is likely due to a combination of poor recovery of oxytocin from samples, the presence of oxytocin in a variety of forms, unreliable assays, and possible cross-reactivity of antibodies with components other than oxytocin .

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69N11O12/c1-5-25(4)38-44(67)51-28(17-18-34(46)58)40(63)53-32(22-35(47)59)41(64)52-29(10-7-6-8-12-37(61)50-31(42(65)55-38)21-26-13-15-27(57)16-14-26)45(68)56-19-9-11-33(56)43(66)54-30(20-24(2)3)39(62)49-23-36(48)60/h13-16,24-25,28-33,38,57H,5-12,17-23H2,1-4H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,61)(H,51,67)(H,52,64)(H,53,63)(H,54,66)(H,55,65)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUVXRORJOWJBK-DTRKZRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162331
Record name Oxytocin, 1,6-alpha-asu-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxytocin, 1,6-alpha-asu-

CAS RN

14317-68-1
Record name Oxytocin, 1,6-alpha-asu-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014317681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxytocin, 1,6-alpha-asu-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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